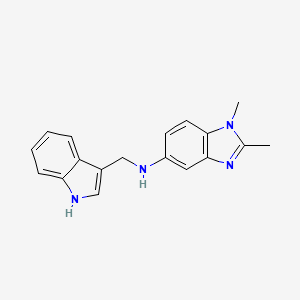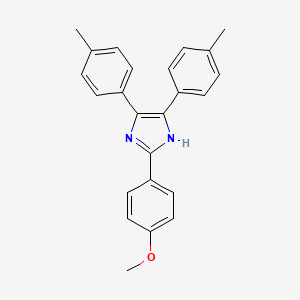
N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine
Übersicht
Beschreibung
N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine exerts its effects by binding to and activating the adenosine A3 receptor, which is a G protein-coupled receptor. Activation of the adenosine A3 receptor leads to a cascade of intracellular signaling events, including activation of adenylate cyclase and inhibition of phospholipase C. These signaling events ultimately lead to the observed biochemical and physiological effects of N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine.
Biochemical and Physiological Effects:
N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to have various biochemical and physiological effects. In cancer research, N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the expression of various cancer-promoting genes. In inflammation research, N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, inhibit leukocyte migration, and reduce tissue damage. In neurological research, N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to reduce neuronal damage, improve cognitive function, and enhance neurogenesis (the formation of new neurons).
Vorteile Und Einschränkungen Für Laborexperimente
N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has several advantages as a research tool. It is a highly selective adenosine A3 receptor agonist, which allows for specific targeting of this receptor. It is also relatively stable and can be easily synthesized in the lab. However, N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine also has some limitations. It has poor water solubility, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine. One area of interest is the development of more water-soluble analogs of N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine that can be administered more easily in vivo. Another area of interest is the investigation of the potential of N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Further studies are also needed to fully elucidate the mechanism of action of N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine and to identify potential drug targets downstream of the adenosine A3 receptor.
Wissenschaftliche Forschungsanwendungen
N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In cancer research, N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. It has also been shown to enhance the anti-cancer effects of chemotherapy drugs. In inflammation research, N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to reduce inflammation in various animal models of inflammation, including arthritis and colitis. In neurological research, N-(1H-indol-3-ylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to protect neurons from damage caused by ischemia and neurotoxicity.
Eigenschaften
IUPAC Name |
N-(1H-indol-3-ylmethyl)-1,2-dimethylbenzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-12-21-17-9-14(7-8-18(17)22(12)2)19-10-13-11-20-16-6-4-3-5-15(13)16/h3-9,11,19-20H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZOARULUSVAHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-nitrophenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3457775.png)
![1-{[5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3457776.png)
![5-(4-nitrophenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3457784.png)
![N-(5-methyl-3-isoxazolyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3457798.png)
![5-(3,4-dichlorophenyl)-2-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3457805.png)
![3,5-dimethyl-1-[(4-phenoxyphenoxy)acetyl]-1H-pyrazole](/img/structure/B3457820.png)
![N-[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B3457828.png)
![6,7-dimethoxy-2-[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3457833.png)
![ethyl 4-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}amino)benzoate](/img/structure/B3457835.png)
![1-benzyl-N-[4-(dimethylamino)benzyl]-2-methyl-1H-benzimidazol-5-amine](/img/structure/B3457843.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-2-amine](/img/structure/B3457851.png)


